

# Application Notes and Protocols for J-104129

## Stock Solution Preparation

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### Compound of Interest

Compound Name: J-104129

Cat. No.: B1242836

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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of stock solutions of **J-104129**, a potent and selective M3 muscarinic receptor antagonist.<sup>[1][2]</sup> Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

## Compound Information

**J-104129** fumarate is a potent antagonist for the M3 muscarinic receptor, exhibiting significantly higher selectivity over M2 receptors.<sup>[1][2]</sup> Its chemical name is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidiny]benzeneacetamide fumarate.<sup>[1]</sup>

### Quantitative Data Summary

Property	Value	Source
Molecular Weight	500.63 g/mol	
Formula	C <sub>24</sub> H <sub>36</sub> N <sub>2</sub> O <sub>2</sub> ·C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	
Purity	≥98% (HPLC)	
Appearance	White solid	
Storage (Solid)	+4°C or -20°C	
CAS Number	257603-40-0	

## Solubility Data

**J-104129** fumarate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	50.06	100
Ethanol	25.03	50

Data based on a molecular weight of 500.63. Batch-specific molecular weights may vary.

## Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **J-104129** fumarate in DMSO.

Materials:

- **J-104129** fumarate powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or vials (amber or covered in foil)
- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer

Procedure:

- **Acclimatization:** Before opening, allow the vial of **J-104129** fumarate to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
- **Weighing:** Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **J-104129** fumarate powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.50063 mg of the compound.
- **Solvent Addition:** Based on the weight of the compound, calculate the required volume of DMSO to achieve the desired concentration (e.g., 10 mM). Use the following formula:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$$

Example Calculation for 1 mg of **J-104129** fumarate to make a 10 mM stock solution:

$$\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 500.63 \text{ g/mol}) = 0.0001997 \text{ L} = 199.7 \text{ }\mu\text{L}$$

Carefully add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

- **Dissolution:** Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
- **Storage:** Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade

the compound. While some sources suggest short-term storage, long-term stability in solution should be considered on a case-by-case basis.

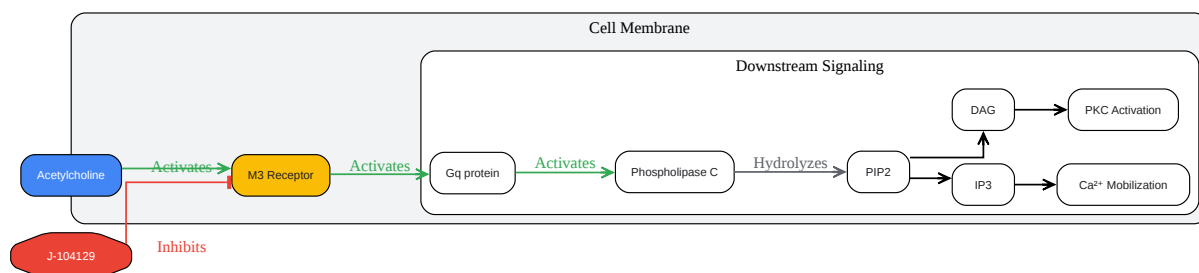
#### Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
- Handle **J-104129** fumarate in a well-ventilated area or a chemical fume hood.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

## Signaling Pathway and Experimental Workflow Diagrams

### **J-104129** Mechanism of Action

**J-104129** acts as a selective antagonist of the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this receptor, **J-104129** inhibits these downstream signaling events.

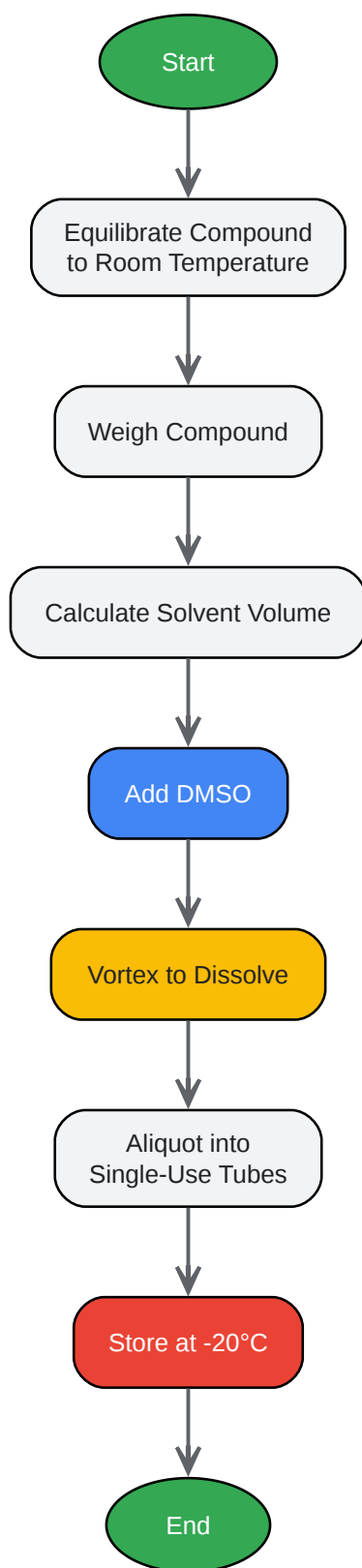


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Caption: Mechanism of action of **J-104129** as an M3 receptor antagonist.

### Stock Solution Preparation Workflow

The following diagram illustrates the key steps involved in preparing a stock solution of **J-104129**.



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Caption: Workflow for preparing **J-104129** stock solution.

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## References

- 1. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 2. J 104129 fumarate (2507) by Tocris, Part of Bio-Techne [bio-technique.com]
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